molecular formula C19H19FN2O4S2 B2781025 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896356-05-1

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2781025
CAS No.: 896356-05-1
M. Wt: 422.49
InChI Key: GRGCJEYZXRZLGC-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19FN2O4S2 and its molecular weight is 422.49. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Fluorine atom : Enhances electronic properties and lipophilicity.
  • Methylsulfonyl group : Potentially increases solubility and bioavailability.

The molecular formula is C19H19FN2O4SC_{19}H_{19}FN_{2}O_{4}S with a molecular weight of 422.5 g/mol. The structural features contribute to its interaction with various biological targets, making it a candidate for pharmaceutical applications.

Anticancer Properties

Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, such as those from lung, colon, and breast cancers. The mechanism of action is often associated with the modulation of cell signaling pathways and induction of apoptosis .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-donor groups in the structure enhances the compound's effectiveness against various pathogens. In particular, modifications in the benzothiazole ring have been linked to increased antibacterial and antifungal activities .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Starting Materials : Combine 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole.
  • Reaction Conditions : Conduct under acidic conditions to facilitate the formation of the amide bond.
  • Purification : Use chromatography for product purification.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Inhibits proliferation in various cancer cell lines
Antimicrobial Exhibits antibacterial and antifungal properties
Anti-inflammatory Potential to reduce inflammation based on structural modifications

Case Study: Anticancer Efficacy

In a study focusing on similar benzothiazole derivatives, one compound demonstrated a GI50 value of less than 0.1 nM against breast cancer cell lines (MCF-7). This highlights the potential potency of structurally related compounds in targeting cancer cells effectively .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-3-26-11-10-22-16-9-6-14(20)12-17(16)27-19(22)21-18(23)13-4-7-15(8-5-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCJEYZXRZLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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